molecular formula C7H15ClFNO B13453246 N-(2-fluoroethyl)oxan-4-amine hydrochloride

N-(2-fluoroethyl)oxan-4-amine hydrochloride

Cat. No.: B13453246
M. Wt: 183.65 g/mol
InChI Key: LMIPWIPUBOSOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoroethyl)oxan-4-amine hydrochloride is a fluorinated amine derivative featuring an oxane (tetrahydropyran) core substituted at the 4-position with a 2-fluoroethylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

N-(2-fluoroethyl)oxan-4-amine;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7,9H,1-6H2;1H

InChI Key

LMIPWIPUBOSOTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-fluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxan-4-amine moiety.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluoroethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorinated Alkyl vs. Aryl Substituents: The target compound’s 2-fluoroethyl group offers conformational flexibility and moderate hydrophobicity compared to aryl analogs (e.g., 2-fluorobenzyl in or 2-methoxyphenyl in ).
  • Functional Group Diversity : The acetamide derivative in adds hydrogen-bonding capacity, expanding its utility in mimicking peptide structures or enzyme interactions.

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~195.66) is lighter than most aryl-substituted analogs (e.g., MW 259.71 in ), which may enhance bioavailability.
  • Solubility: Hydrochloride salts universally improve aqueous solubility. However, aryl-substituted derivatives (e.g., ) may exhibit lower solubility in nonpolar solvents due to planar aromatic systems.

Biological Activity

N-(2-fluoroethyl)oxan-4-amine hydrochloride is a chemical compound that has garnered attention in recent years due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorinated ethyl group attached to an oxanamine core. The fluorine atom is known for enhancing the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

PropertyValue
Molecular FormulaC₅H₈ClF₃N₂O
Molecular Weight183.58 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorinated group enhances binding affinity, potentially allowing the compound to modulate biological pathways effectively.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction processes critical for cellular responses.

Research Findings

Recent studies have focused on the compound's antimicrobial and anticancer properties. Research indicates that this compound exhibits significant activity against various bacterial strains and cancer cell lines.

Table 2: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Enzyme inhibitionShows potential as a therapeutic agent

Case Studies

  • Antimicrobial Activity : In a study published in 2023, this compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating strong antimicrobial potential.
  • Anticancer Properties : A recent investigation into the compound's effects on breast cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a novel anticancer agent.

Applications in Medicinal Chemistry

This compound is being explored for its applications in drug design and development. Its unique structure allows it to serve as a lead compound in the synthesis of new therapeutic agents targeting specific diseases.

Potential Therapeutic Uses

  • Antibiotic Development : Given its efficacy against resistant bacterial strains, there is potential for developing new antibiotics based on its structure.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.